Lipophilicity Advantage: Quantified XLogP3 Comparison with p-Tolyl Analog
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 3.8) compared to the p-tolyl analog 5-(bromomethyl)-3-(p-tolyl)isoxazole (XLogP3 = 3.0) [1][2]. This difference is due to the replacement of the 4-methylphenyl group with the larger, more hydrophobic 2-methoxynaphthalen-1-yl moiety.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 5-(Bromomethyl)-3-(p-tolyl)isoxazole: 3.0 |
| Quantified Difference | +0.8 log unit |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and tissue distribution, making this compound a superior intermediate for developing central nervous system (CNS)-penetrant or long-acting therapeutics.
- [1] PubChem. (2025). Compound Summary for CID 64158301: 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 10490992: 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole. National Center for Biotechnology Information. View Source
